molecular formula C11H20N2S B13240810 [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine

[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine

Cat. No.: B13240810
M. Wt: 212.36 g/mol
InChI Key: SGKXPXZKHPMGKS-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][1-(thiophen-2-yl)ethyl]amine (CAS 1021064-91-4) is a chemical building block of interest in medicinal chemistry and neuroscience research. With the molecular formula C11H20N2S and a molecular weight of 212.35 g/mol, this compound features a dimethylamino-propyl chain linked to a thiophen-2-yl ethylamine core . This structure is related to other amine compounds that have been investigated for their potential interaction with the central nervous system. Compounds containing similar thiophene and alkylamine motifs have been studied for their potential activity on monoaminergic systems, such as acting as reuptake inhibitors or releasing agents for neurotransmitters like norepinephrine and dopamine . The dimethylamine (DMA) pharmacophore is a significant functional group found in numerous FDA-approved pharmaceuticals, underscoring its relevance in drug discovery . Researchers utilize this amine in the synthesis of more complex molecules and for probing biological mechanisms . This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets must be consulted prior to handling.

Properties

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

N',N'-dimethyl-N-(1-thiophen-2-ylethyl)propane-1,3-diamine

InChI

InChI=1S/C11H20N2S/c1-10(11-6-4-9-14-11)12-7-5-8-13(2)3/h4,6,9-10,12H,5,7-8H2,1-3H3

InChI Key

SGKXPXZKHPMGKS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NCCCN(C)C

Origin of Product

United States

Preparation Methods

Methodology:

  • Step 1: Synthesis of 3-(dimethylamino)propyl intermediates via nucleophilic substitution reactions.
  • Step 2: Coupling with thiophen-2-yl derivatives through nucleophilic addition or substitution.
  • Step 3: Final reduction or methylation steps to obtain the target compound.

Research Findings:

  • A notable synthesis involved reacting 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one with methylating agents or amines under controlled conditions, leading to the formation of the target amine (Reference).

Oxidation-Reduction Pathways

Oxidation and reduction steps are frequently employed to modify intermediates, especially in the synthesis of amino alcohols or related derivatives.

Key Procedures:

Step Reagents Conditions Purpose
Oxidation Aluminum-nickel catalyst in formic acid Reflux To form key intermediates with oxidized functionalities
Reduction Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) Reflux To reduce oxidized intermediates to amines or alcohols

Research Data:

  • The oxidation of precursor compounds followed by reduction with LiAlH₄ has been used to produce intermediates such as 1-(thiophen-2-yl)ethylamine, which are then further functionalized (Reference).

Multicomponent Reactions (Petasis Reaction)

The Petasis multicomponent reaction offers a versatile route for synthesizing complex amino derivatives, including [3-(Dimethylamino)propyl][1-(thiophen-2-yl)ethyl]amine.

Procedure Highlights:

  • Utilizes aldehydes, amines, and boronic acids or related compounds.
  • Mild conditions with no need for complex catalysts.
  • Formation of functionalized 2-aminothiophenes, which can be further transformed into the target amine.

Research Insights:

  • A recent study demonstrated the synthesis of 2-aminothiophenes via a Petasis reaction, followed by intramolecular cyclization to yield the desired amino compounds (Reference).

Hydrogenation of Ketone Precursors

Hydrogenation of ketone intermediates provides an efficient route to amino alcohols, which can be converted into the target compound.

Process Details:

  • Starting Material: 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.
  • Catalyst: Manganese-based catalysts (Mn-Cat.1).
  • Conditions: Hydrogen pressure of 30 bar, temperature of 50°C, in ethanol solvent.
  • Outcome: High conversion (>99%), yield (~97%), and enantioselectivity (~74%).

Research Data:

  • This method was detailed in recent patent literature, demonstrating a practical approach to synthesizing the compound with high stereoselectivity (Reference).

Amide Formation and Cyclization

Another approach involves acylation of amino groups followed by cyclization to form heterocyclic structures, which are then opened or modified to obtain the target amine.

Typical Procedure:

  • Reacting acyl chlorides derived from thiophene derivatives with amines.
  • Cyclization using coupling reagents like EDC or DCC.
  • Final reduction or methylation steps to produce the desired amine.

Research Findings:

  • This pathway has been used to synthesize various thiophene-based amines, with yields ranging from 56% to 88%, depending on the specific conditions and reagents used (Reference).

Summary of Key Data

Method Reagents Conditions Yield Remarks
Alkylation & Reductive Amination Haloalkanes, amines Reflux, mild Variable Suitable for straightforward synthesis
Oxidation-Reduction Metal catalysts, hydrides Reflux 80-90% Produces intermediates for further modification
Multicomponent (Petasis) Aldehydes, amines, boronic acids Mild, ambient 56-88% Versatile, functionalized derivatives
Hydrogenation Ketone precursors, Mn catalysts 50°C, 30 bar H₂ 97%, high enantioselectivity Efficient for chiral synthesis
Cyclization & Coupling Acyl chlorides, coupling reagents Room temperature 56-88% Good for heterocyclic derivatives

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can have therapeutic effects in conditions like depression and anxiety .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Substituted Analogs

[3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine (CAS 1339132-25-0)
  • Molecular Formula : C₁₂H₂₂N₂S (MW: 226.38 g/mol) .
  • Structural Difference : Methyl group at the 3-position of the thiophene ring.
  • Impact: Increased steric hindrance may reduce reactivity in catalytic applications.
(propan-2-yl)[1-(thiophen-3-yl)ethyl]amine
  • Molecular Formula : C₉H₁₅NS (MW: 171.26 g/mol) .
  • Structural Difference : Thiophen-3-yl substituent instead of 2-position.
  • Impact: Altered π-orbital orientation, modifying interactions with aromatic systems in drug targets or catalysts. Reduced steric bulk compared to dimethylamino propyl chain.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Molecular Formula: C₈H₁₃NOS (MW: 171.26 g/mol) .
  • Structural Difference: Hydroxyl group replaces dimethylamino propyl chain.
  • Impact :
    • Enhanced hydrogen-bonding capacity, increasing solubility in polar solvents.
    • Reduced basicity compared to tertiary amines, limiting catalytic utility.

Phenyl-Substituted Analogs

[3-(Dimethylamino)propyl][1-(4-methoxyphenyl)ethyl]amine
  • Molecular Formula : C₁₄H₂₂N₂O (MW: 236.35 g/mol) .
  • Structural Difference : 4-Methoxyphenyl replaces thiophen-2-yl.
  • Impact: Methoxy group provides electron-donating effects, increasing amine basicity.

Pharmacologically Relevant Analogs

Duloxetine Hydrochloride
  • Molecular Formula: C₁₈H₂₀ClNO₂S (MW: 333.88 g/mol) .
  • Structural Features : Thiophen-2-yl group attached to a propan-1-amine chain, with a naphthalene substituent.
  • Comparison: Both compounds share a thiophen-2-yl-ethylamine backbone. Duloxetine’s larger aromatic system (naphthalene) enhances serotonin/norepinephrine reuptake inhibition, while the target compound’s dimethylamino propyl group may offer different pharmacokinetic profiles.
N,N′-Bis[3-(dimethylamino)propyl]urea (Amine 3)
  • Molecular Formula : C₁₁H₂₆N₄O (MW: 230.36 g/mol) .
  • Structural Difference: Dual dimethylamino propyl groups linked by urea.
  • Impact :
    • Enhanced catalytic activity in polyurethane foam synthesis due to multiple amine sites.
    • The target compound’s thiophene moiety may introduce selectivity in coordination or acid-base reactions.
1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide Hydrochloride (WSC)
  • Molecular Formula : C₈H₁₇N₃·HCl (MW: 191.70 g/mol) .
  • Structural Difference : Carbodiimide functionality replaces ethylamine-thiophene chain.

Research Implications

  • Catalysis: The dimethylamino propyl group in the target compound may enhance base strength compared to primary amines (e.g., N,N-diethyl-1,3-propanediamine) , while the thiophene ring could stabilize intermediates via π-stacking.
  • Synthetic Utility : The compound’s dual amine sites and sulfur atom make it a candidate for chelation or heterocyclic synthesis .

Biological Activity

[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a propyl chain and an ethyl group linked to a thiophene ring. The structural formula can be represented as follows:

C13H19N1S1\text{C}_{13}\text{H}_{19}\text{N}_{1}\text{S}_{1}

This structure suggests potential interactions with various biological targets, particularly in neurological and oncological contexts.

The biological activity of [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine can be attributed to several mechanisms:

  • Neurotransmitter Modulation : The dimethylamino group may enhance the compound's ability to interact with neurotransmitter receptors, potentially influencing mood and cognition.
  • Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth by inducing apoptosis and cell cycle arrest, particularly in the G2/M phase. This suggests that [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine may exhibit similar properties.

Biological Activity Overview

Activity Type Description Reference
AntitumorInduces apoptosis in cancer cells; inhibits cell proliferation.
NeuroprotectivePotential modulation of neurotransmitter systems; possible antidepressant effects.
AntimicrobialExhibits activity against various bacterial strains; potential for antibiotic development.

Case Studies

  • Antitumor Efficacy : A study investigated the effect of thiophene derivatives on cancer cell lines. The results indicated that compounds with similar structures to [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine significantly reduced cell viability in various cancer types, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects : Research on related compounds showed promise in treating neurodegenerative diseases by modulating neurotransmitter levels. The findings suggest that [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine could be beneficial in conditions like depression or anxiety disorders .
  • Antimicrobial Activity : A review highlighted the antibacterial properties of thiophene derivatives, noting that compounds similar to [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine exhibited significant activity against antibiotic-resistant strains of bacteria, supporting its potential use in treating infections .

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